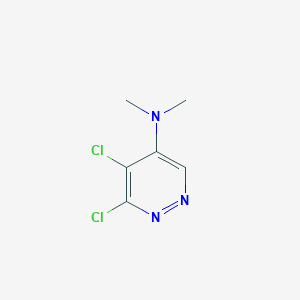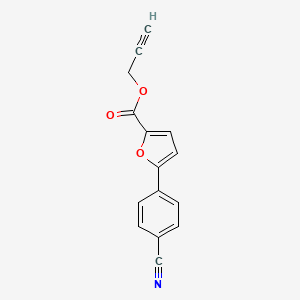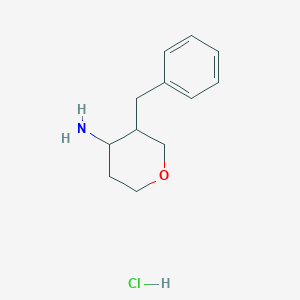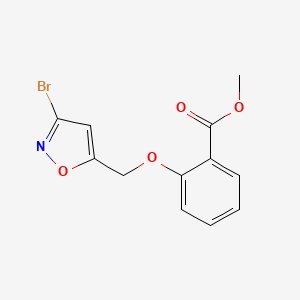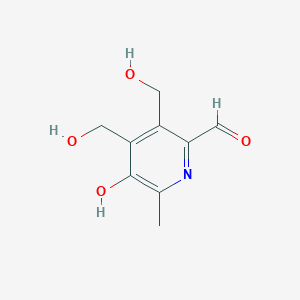
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological and chemical activities . These interactions are crucial for its potential therapeutic effects and applications in chemical sensing .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridinium dihydrogen citrate
- (E/Z)-N′-((5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)methylene)-isonicotino-hydrazide
Uniqueness
5-Hydroxy-3,4-bis(hydroxymethyl)-6-methylpicolinaldehyde is unique due to its specific hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO4/c1-5-9(14)7(3-12)6(2-11)8(4-13)10-5/h4,11-12,14H,2-3H2,1H3 |
InChI Key |
ILDVVVBDZZWJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C=O)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


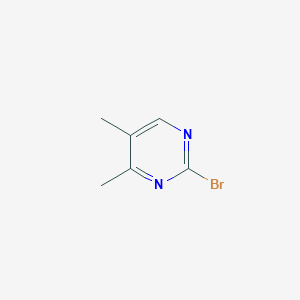
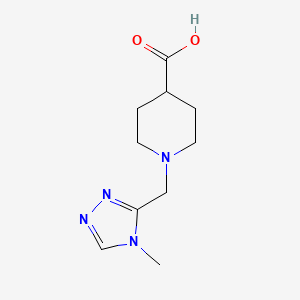
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)
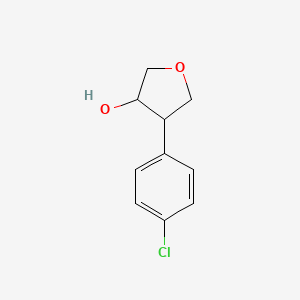

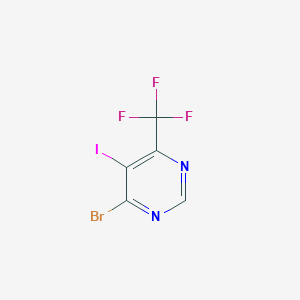
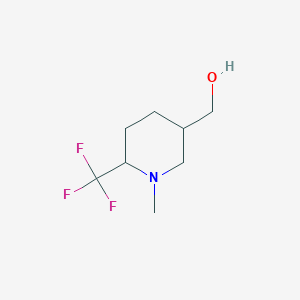
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)
